Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate
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Overview
Description
. This compound features a complex structure that includes a pyridazine ring, a piperidine ring, and a benzoate ester group, making it an interesting subject for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the pyridazine and piperidine rings, followed by their coupling and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s lipophilicity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the biological activity of pyridazine and piperidine derivatives.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The pyridazine and piperidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-(pyrazine-2-carbonyl)piperazine-1-carbonyl)benzoate: This compound features a pyrazine ring instead of a pyridazine ring, which may result in different biological activities.
Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate: This compound is structurally similar but may have different substituents on the pyridazine or piperidine rings, leading to variations in chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and development.
Biological Activity
Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds featuring a piperidine ring, which is often associated with various pharmacological effects. The structure can be broken down as follows:
- Piperidine Ring : A six-membered ring with one nitrogen atom.
- Pyridazin-3-yloxy Group : A heterocyclic aromatic compound that enhances the biological activity.
- Benzoate Moiety : Contributes to lipophilicity and potential interactions with biological targets.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, several studies suggest that it may act through the following pathways:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation and have implications in neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
Recent studies have explored the biological activity of this compound. Below is a summary of key findings:
Case Studies
- Cancer Therapy : In a study involving various piperidine derivatives, this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics, indicating its potential as an anticancer agent .
- Neurodegenerative Diseases : A structure-activity relationship (SAR) study highlighted the compound’s ability to inhibit cholinesterase enzymes, suggesting its application in treating cognitive decline associated with Alzheimer's disease .
Properties
IUPAC Name |
methyl 4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-18(23)14-6-4-13(5-7-14)17(22)21-11-8-15(9-12-21)25-16-3-2-10-19-20-16/h2-7,10,15H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNISYCBVKPIDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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